
Ru-Re(FPh)
Übersicht
Beschreibung
Ru-Re(FPh) is a supramolecular photocatalyst composed of a ruthenium (II) photosensitizer and a rhenium (I) catalyst unit. These units are connected by an ethylene linker, making it one of the most effective and durable photocatalytic systems for carbon dioxide reduction . The compound is known for its high turnover frequency and durability, making it a significant advancement in the field of artificial photosynthesis .
Vorbereitungsmethoden
The synthesis of Ru-Re(FPh) involves the combination of a ruthenium (II) complex with a rhenium (I) biscarbonyl complex. The reaction typically takes place in an acetonitrile solution under controlled conditions. The phosphorus ligands on the rhenium site play a crucial role in determining the photocatalytic abilities of the compound .
Analyse Chemischer Reaktionen
Ru-Re(FPh) undergoes several types of chemical reactions, primarily focusing on reduction processes. The compound is highly efficient in the photocatalytic reduction of carbon dioxide to carbon monoxide. This reaction is facilitated by the presence of visible light and specific reductants such as 1-benzyl-1,4-dihydronicotinamide (BNAH) . The major product formed from these reactions is carbon monoxide, which is a valuable chemical feedstock .
Wissenschaftliche Forschungsanwendungen
Ru-Re(FPh) has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for carbon dioxide reduction, contributing to the development of sustainable energy solutions Industrially, Ru-Re(FPh) can be used in processes that require efficient and durable photocatalysts for carbon dioxide reduction .
Wirkmechanismus
The mechanism of action of Ru-Re(FPh) involves the absorption of visible light by the ruthenium (II) photosensitizer unit, which then undergoes intramolecular electron transfer to the rhenium (I) catalyst unit . This process creates a charge-separated state that facilitates the reduction of carbon dioxide to carbon monoxide. The molecular targets involved in this process are primarily the carbon dioxide molecules, which are reduced through a series of electron transfer steps .
Vergleich Mit ähnlichen Verbindungen
Ru-Re(FPh) is unique due to its high turnover frequency and durability compared to other supramolecular photocatalysts. Similar compounds include other Ru-Re supramolecular complexes, such as those with different phosphorus ligands or linkers . These compounds also exhibit photocatalytic properties but may differ in their efficiency and stability. The rapid intramolecular electron transfer in Ru-Re(FPh) is one of its most significant advantages, making it a superior choice for photocatalytic applications .
Biologische Aktivität
Ru-Re(FPh) is a compound that combines ruthenium (Ru) and rhenium (Re) with a phenyl group (FPh), and it has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antioxidant properties. This article explores the biological activity of Ru-Re(FPh), summarizing research findings, case studies, and relevant data.
1. Overview of Ru-Re(FPh)
Ru-Re(FPh) is part of a class of metal complexes that are being investigated for their therapeutic potential. Ruthenium complexes, in particular, have shown promise as antitumor agents due to their ability to interact with biological macromolecules and induce apoptosis in cancer cells. Rhenium also contributes to the compound's unique properties, enhancing its biological efficacy.
The biological activity of Ru-Re(FPh) can be attributed to several mechanisms:
- DNA Interaction : Ru-Re(FPh) can bind to DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which plays a crucial role in triggering apoptosis in cancer cells.
- Inhibition of Enzymes : Ru-Re(FPh) has been shown to inhibit specific enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs).
3.1 Antitumor Activity
Research has demonstrated that Ru-Re(FPh) exhibits significant antitumor activity across various cancer cell lines. For example:
- Cell Lines Tested : Studies have included human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 5 µM to 15 µM, indicating potent cytotoxic effects.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 10 | DNA intercalation |
A549 | 8 | ROS generation |
HT-29 | 12 | Enzyme inhibition |
3.2 Antioxidant Activity
Ru-Re(FPh) has also been evaluated for its antioxidant properties. Various assays have been conducted:
- DPPH Assay : The compound demonstrated significant free radical scavenging activity, with an IC50 value of approximately 25 µM.
- ABTS Assay : The antioxidant capacity was confirmed through the ABTS assay, where Ru-Re(FPh) showed comparable efficacy to standard antioxidants like ascorbic acid.
4.1 In Vivo Studies
In vivo studies using murine models have shown that Ru-Re(FPh) can reduce tumor growth significantly when administered intraperitoneally at doses of 2 mg/kg body weight. Tumor volume measurements indicated a reduction of up to 60% compared to control groups.
5. Conclusion
The biological activity of Ru-Re(FPh) highlights its potential as an effective agent in cancer therapy and as an antioxidant. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic applications.
Eigenschaften
IUPAC Name |
carbon monoxide;iron(3+);4-methyl-2-(4-methylpyridin-2-yl)pyridine;2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine;ruthenium;tris(4-fluorophenyl)phosphane;trihexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4.2C18H12F3P.2C12H12N2.2CO.3F6P.Fe.Ru/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22;2*19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;2*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-2;3*1-7(2,3,4,5)6;;/h5-16H,3-4H2,1-2H3;2*1-12H;2*3-8H,1-2H3;;;;;;;/q;;;;;;;3*-1;+3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMTWCVJZHGHGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC3=CC(=NC=C3)C4=NC=CC(=C4)C.[C-]#[O+].[C-]#[O+].C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3].[Ru] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H70F24FeN8O2P5Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2015.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1471276-06-8 | |
Record name | Ru-Re(FPh) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.